

Application Notes and Protocols for Halogenated Aromatic Compound Research

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Compound of Interest

Compound Name: *3-Bromo-2,6-dichlorobenzoic acid*

CAS No.: 80257-12-1

Cat. No.: B2934150

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Introduction: The Versatile Role of Halogenated Aromatics in Modern Science

Halogenated aromatic compounds, organic molecules where one or more hydrogen atoms on an aromatic ring are substituted by a halogen (fluorine, chlorine, bromine, or iodine), are foundational pillars in numerous scientific disciplines.[1] Once viewed primarily for their steric bulk or as simple intermediates, our understanding has evolved to recognize the nuanced and powerful influence of halogens on molecular properties.[2] Their strategic incorporation into a molecular scaffold can precisely modulate electronic character, reactivity, lipophilicity, and metabolic stability.[3] This control makes them indispensable in fields ranging from the design of life-saving pharmaceuticals to the creation of advanced materials and the study of environmental processes.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key applications, supported by field-proven insights and detailed experimental protocols. We will explore the causality behind experimental choices and provide self-validating methodologies to ensure scientific integrity and reproducibility.

Application in Medicinal Chemistry and Drug Development

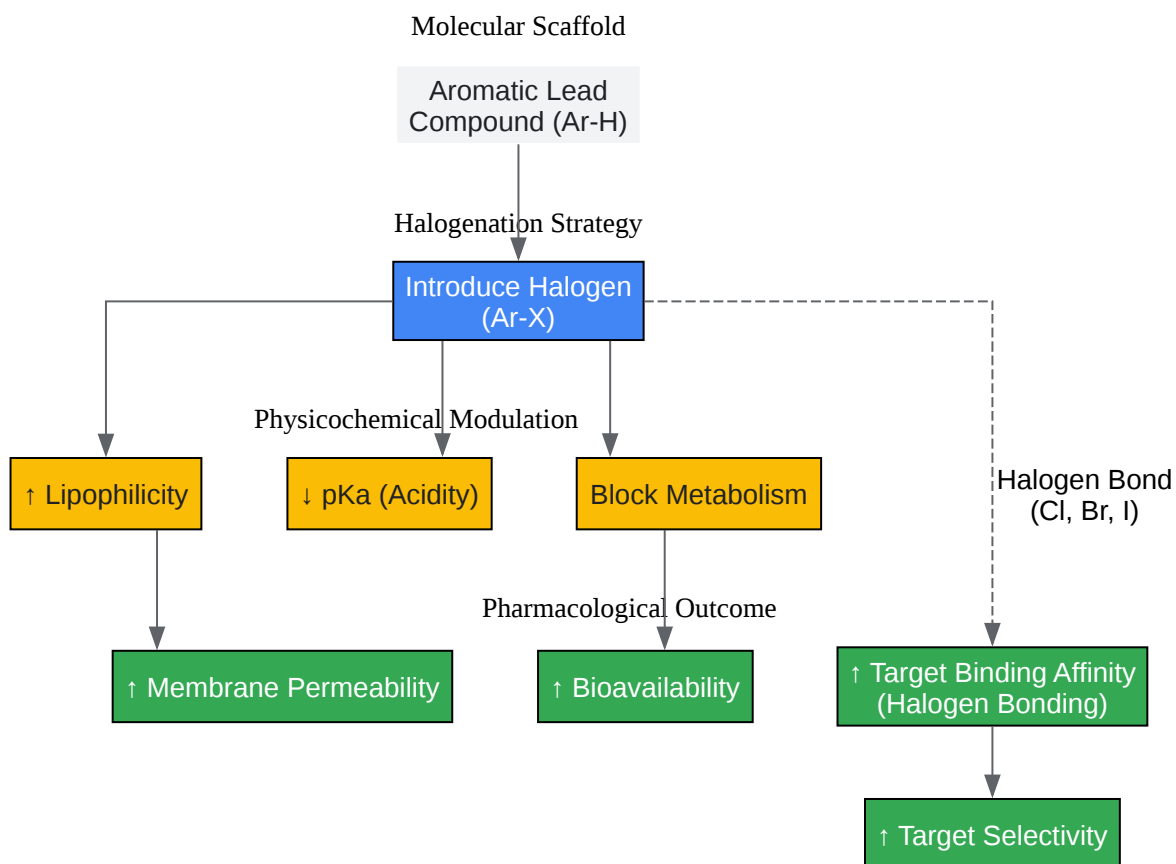
The introduction of halogens is one of the most powerful strategies in modern medicinal chemistry, with a significant percentage of drugs in clinical development containing at least one halogen atom.^{[2][7]} Their function extends far beyond simply acting as a hydrophobic moiety; they are critical tools for optimizing a drug candidate's entire pharmacological profile.

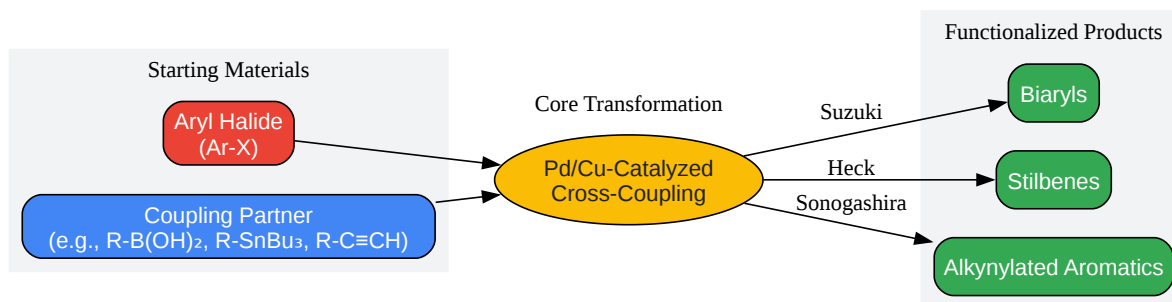
Core Directive: Modulating Pharmacokinetic and Pharmacodynamic Properties

The primary driver for incorporating halogens is to fine-tune a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its interaction with the biological target.

- **Metabolic Stability:** Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a halogen, particularly fluorine, can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.^[7]
- **Lipophilicity and Permeability:** Halogenation generally increases a compound's lipophilicity (logP), which can enhance its ability to cross cell membranes and reach its target.^{[7][8]} This must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.
- **Target Binding Affinity & The Halogen Bond:** Heavier halogens (Cl, Br, I) can act as Lewis acids and form a specific, non-covalent interaction known as a halogen bond with Lewis basic atoms (like oxygen or nitrogen) in a protein's binding pocket.^{[2][9]} This directional interaction can significantly increase binding affinity and selectivity, sometimes being the critical factor that differentiates a lead compound from a clinical candidate.^[10]

Diagram: Impact of Halogenation on Drug Properties





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